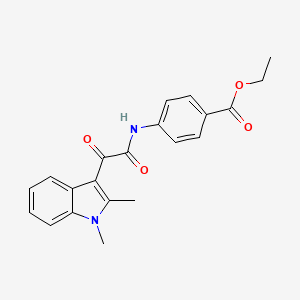

ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are a class of compounds that have been widely studied for their diverse biological activities . The compound you mentioned is a derivative of indole, specifically a 1,2-dimethyl-1H-indol-3-yl derivative. These types of compounds are often involved in protein interactions and can exhibit various biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an indole ring (a fused benzene and pyrrole ring) with two methyl groups attached to one of the nitrogen atoms, and an acetamido group and a benzoate group attached elsewhere in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Factors such as polarity, molecular size, and functional groups all influence a compound’s properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate, as part of heteroarotinoids, was synthesized along with its analogs to explore their pharmacological activities. These compounds, including ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate, were characterized using IR, 1H NMR, and 13C NMR data, supporting their structural assignments. An X-ray analysis provided a detailed understanding of their molecular configuration, revealing that the two aryl ring systems were nearly perpendicular in the unit cell. These studies offer a basis for comparing future analogs and understanding their biological activities in tracheal organ culture assays, compared with trans-retinoic acid for reversing keratinization in vitamin A-deficient hamsters (Waugh et al., 1985).

Molecular Docking and Spectral Analyses

Another significant application involves the synthesis of related compounds through one-pot synthesis strategies, characterized by spectral analyses and confirmed by single crystal X-ray diffraction. These efforts include understanding molecular electrostatic potential and frontier molecular orbital analysis to identify stability and reactivity, alongside brine shrimp cytotoxicity assays for evaluating biological activities (Ahmed et al., 2016).

Potential Metabolites Synthesis

Research into potential metabolites of related compounds has led to the synthesis of various derivatives, contributing to the understanding of metabolic pathways and the development of specific oxidizing reagents and conditions for these sensitive systems. Such studies are crucial for designing compounds with desired biological properties and for the advancement of medicinal chemistry (Sunthankar et al., 1993).

Antifungal and Biological Activity Evaluation

The exploration of the antifungal and biological activities of derivatives, such as 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates, highlights the potential of these compounds in pharmaceutical applications. Such research underscores the importance of structural modification and characterization in discovering new, effective biological agents (Ergenç et al., 1990).

Hydrogen-Bonded Supramolecular Structures

Investigations into the hydrogen-bonded supramolecular structures of related compounds have provided insights into the molecular interactions that govern their assembly and stability. Understanding these interactions is fundamental for the design of materials with specific properties and functions (Portilla et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-4-27-21(26)14-9-11-15(12-10-14)22-20(25)19(24)18-13(2)23(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWJWFTUIFSCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2727210.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)